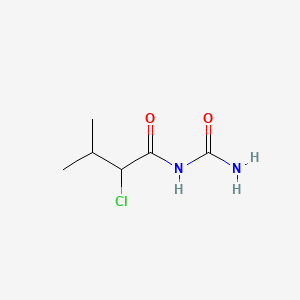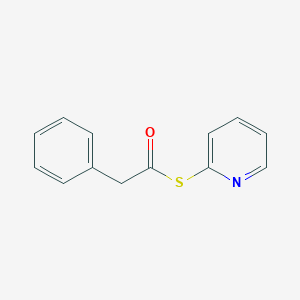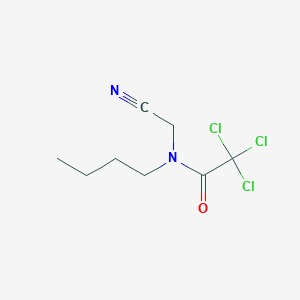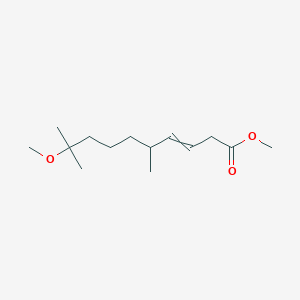
1-(2-Chloro-3-methylbutanoyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloro-3-methylbutanoyl)urea is an organic compound characterized by the presence of a chloro group, a methyl group, and a urea moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-3-methylbutanoyl)urea typically involves the reaction of 2-chloro-3-methylbutanoyl chloride with urea. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can help in maintaining consistent quality and yield of the product.
化学反応の分析
Types of Reactions: 1-(2-Chloro-3-methylbutanoyl)urea can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid and urea.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed:
Substitution Reactions: Products include substituted ureas.
Hydrolysis: Products include carboxylic acids and urea.
Oxidation and Reduction: Products include oxides or amines.
科学的研究の応用
1-(2-Chloro-3-methylbutanoyl)urea has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(2-Chloro-3-methylbutanoyl)urea involves its interaction with specific molecular targets. The chloro group can act as an electrophile, facilitating nucleophilic attack by biological molecules. This interaction can lead to the inhibition of enzyme activities or disruption of cellular processes, contributing to its biological effects.
類似化合物との比較
1-(2-Chloro-3-methylbutanoyl)thiourea: Similar structure but contains a thiourea moiety instead of urea.
1-(2-Chloro-3-methylbutanoyl)guanidine: Contains a guanidine group instead of urea.
1-(2-Chloro-3-methylbutanoyl)carbamate: Contains a carbamate group instead of urea.
Uniqueness: 1-(2-Chloro-3-methylbutanoyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its urea moiety allows for hydrogen bonding interactions, while the chloro and methyl groups contribute to its lipophilicity and electrophilicity.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique chemical properties and potential for diverse reactions make it a valuable compound for further research and development.
特性
CAS番号 |
61345-66-2 |
|---|---|
分子式 |
C6H11ClN2O2 |
分子量 |
178.62 g/mol |
IUPAC名 |
N-carbamoyl-2-chloro-3-methylbutanamide |
InChI |
InChI=1S/C6H11ClN2O2/c1-3(2)4(7)5(10)9-6(8)11/h3-4H,1-2H3,(H3,8,9,10,11) |
InChIキー |
MVPOUIVDKJJYLB-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C(=O)NC(=O)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






amino}heptanoate](/img/structure/B14591464.png)
![1-[2-(Acetyloxy)ethyl]-1,2-dimethylpiperidin-1-ium](/img/structure/B14591465.png)


![1-Methyl-1-silabicyclo[2.2.1]heptane](/img/structure/B14591487.png)
![2,3,4,7,7-Pentachloro-1-azabicyclo[2.2.1]hept-2-ene](/img/structure/B14591495.png)
![3-Chloro-N-[2-(dimethylamino)ethyl]-2-(2-phenylethyl)benzamide](/img/structure/B14591506.png)

![1-methylsulfanyl-2H-benzo[g]isoquinolin-3-one](/img/structure/B14591515.png)

